

A Comprehensive Technical Guide to the Thermochemical Properties of Butane-1,2-diol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,2-Butanediol*

Cat. No.: *B146104*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential thermochemical data for butane-1,2-diol. The information herein is curated for professionals in research, scientific, and pharmaceutical development fields, offering a centralized resource for key thermodynamic parameters, experimental methodologies, and their interrelationships.

Core Thermochemical Data

The following tables summarize the fundamental thermochemical and physical properties of butane-1,2-diol, compiled from various reputable sources. These values are crucial for modeling and understanding the behavior of butane-1,2-diol in various chemical and physical processes.

Table 1: Fundamental Thermochemical Properties of Butane-1,2-diol

Property	Symbol	Value	Units	Reference
Standard Molar Enthalpy of Formation (liquid)	$\Delta_f H^\circ_{\text{liquid}}$	-532.8	kJ/mol	[1]
Standard Molar Enthalpy of Combustion (liquid)	$\Delta_c H^\circ_{\text{liquid}}$	-2479	kJ/mol	[1]

Table 2: Phase Change and Related Thermochemical Data

Property	Symbol	Value	Units	Reference
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	63.2 ± 0.8	kJ/mol	[2]
Boiling Point (at 760 mmHg)	T_{boil}	195 - 196.9	°C	[3]
Melting Point	T_{fus}	-50	°C	[3]

Table 3: Isobaric Molar Heat Capacity of Liquid Butane-1,2-diol

The isobaric molar heat capacity (C_p, m) of liquid butane-1,2-diol has been determined experimentally across a range of temperatures.

Temperature (K)	Isobaric Molar Heat Capacity (J·K ⁻¹ ·mol ⁻¹)	Reference
293.15	188.9	[4]
298.15	191.1	[4]
303.15	193.3	[4]
308.15	195.6	[4]
313.15	197.9	[4]
318.15	200.2	[4]
323.15	202.5	[4]

Table 4: Physical Properties of Butane-1,2-diol

Property	Value	Units	Reference
Molar Mass	90.121	g/mol	[1]
Density (at 20 °C)	1.0023	g/cm ³	[3]
Vapor Pressure (at 25 °C)	0.0501	mmHg	

Experimental Protocols

The determination of the thermochemical data presented above relies on precise and well-established experimental techniques. The following sections outline the methodologies for key experiments.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter.

Methodology:

- Sample Preparation: A precisely weighed sample of high-purity butane-1,2-diol is placed in a crucible within a high-pressure stainless steel vessel, the "bomb."
- Oxygenation: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- Ignition: The sample is ignited remotely via an electrical fuse.
- Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and begins to cool. The temperature change (ΔT) is determined by extrapolating the cooling curve back to the time of ignition.
- Calculation: The heat released by the combustion of the sample is calculated using the formula $q = C_{\text{cal}} * \Delta T$, where C_{cal} is the heat capacity of the calorimeter, determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).
- Correction and Standardization: Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if the sample contains sulfur), and for the heat of combustion of the fuse wire. The enthalpy of combustion is then calculated per mole of the substance under standard conditions.

Determination of Enthalpy of Vaporization via the Transpiration Method

The enthalpy of vaporization can be determined from the temperature dependence of the vapor pressure, which is measured using the transpiration method.[\[5\]](#)

Methodology:

- Apparatus: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a controlled, slow flow rate through a saturator containing the liquid butane-1,2-diol sample maintained at a constant temperature.

- Saturation: The carrier gas becomes saturated with the vapor of the butane-1,2-diol.
- Condensation and Quantification: The gas-vapor mixture is then passed through a cold trap where the butane-1,2-diol vapor condenses. The amount of condensed liquid is determined gravimetrically.
- Vapor Pressure Calculation: The partial pressure of the butane-1,2-diol at the saturation temperature is calculated from the amount of condensed vapor and the total volume of the carrier gas passed through the saturator.
- Temperature Dependence: This procedure is repeated at several different temperatures.
- Clausius-Clapeyron Equation: The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, based on the Clausius-Clapeyron equation.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

The isobaric molar heat capacity of liquid butane-1,2-diol is determined using a differential scanning calorimeter, following a procedure similar to ASTM E1269.[\[6\]](#)[\[7\]](#)

Methodology:

- Sample Preparation: A small, accurately weighed sample of butane-1,2-diol (typically a few milligrams) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).
- Baseline Determination: A baseline scan is performed with empty sample and reference pans to account for any instrumental asymmetry.
- Standard Measurement: A scan is performed with a sapphire standard, which has a well-known heat capacity, to determine the heat flow response of the instrument.

- Sample Measurement: The butane-1,2-diol sample is then scanned over the desired temperature range at a constant heating rate (e.g., 10 or 20 K/min).
- Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace is heated.
- Heat Capacity Calculation: The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard at the same temperature, taking into account the masses of the sample and the standard.

Visualizations

The following diagrams illustrate the logical workflow for determining the key thermochemical properties of butane-1,2-diol.

Caption: Workflow for the experimental determination of key thermochemical properties of butane-1,2-diol.

This in-depth guide serves as a foundational resource for understanding the thermochemical characteristics of butane-1,2-diol. The presented data and methodologies are essential for accurate modeling, process design, and safety assessments in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Butanediol - Wikipedia [en.wikipedia.org]
- 2. 1,2-Butanediol [webbook.nist.gov]
- 3. 1,2-Butanediol | C4H10O2 | CID 11429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]

- 6. infinitalab.com [infinitalab.com]
- 7. mse.ucr.edu [mse.ucr.edu]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Thermochemical Properties of Butane-1,2-diol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146104#thermochemical-data-for-butane-1-2-diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com